sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Description
This compound is a deuterium-labeled derivative of dehydroepiandrosterone sulfate (DHEAS) sodium salt, a naturally occurring adrenal steroid hormone sulfate. Its IUPAC name reflects key structural features:
- Stereochemistry: Defined stereocenters at positions 3, 8, 9, 10, 13, and 14 ensure a rigid cyclopenta[a]phenanthrene backbone.
- Deuterium substitution: Two deuterium atoms at the C16 position enhance metabolic stability while retaining bioactivity .
- Functional groups: A sulfate group at C3 and a ketone at C17 are critical for its role in steroidogenesis and receptor interactions .
It is primarily used as an internal standard in mass spectrometry-based assays for quantifying endogenous DHEAS levels in pharmacokinetic and diagnostic studies .
Properties
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWACFSUSFUOG-AABPSLHMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)OS(=O)(=O)[O-])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium dehydroepiandrosterone-16,16-D2 sulfate typically involves the deuteration of dehydroepiandrosterone followed by sulfation The deuteration process introduces deuterium atoms at specific positions in the molecule, which is achieved using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of sodium dehydroepiandrosterone-16,16-D2 sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroepiandrosterone-16,16-D2 sulfate.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydroepiandrosterone, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies of hormone regulation and function, particularly in the context of adrenal gland function.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases, including adrenal insufficiency and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of sodium dehydroepiandrosterone-16,16-D2 sulfate involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it is primarily used to trace and analyze the metabolic pathways of dehydroepiandrosterone sulfate. It binds to specific receptors and enzymes involved in steroid metabolism, allowing researchers to study the dynamics and regulation of these processes in detail.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Metabolic Differences
(a) Sulfation and Stability
(b) Receptor Interactions
- PREG-S and DHEAS bind to sigma-1 receptors (Sig-1R) with nanomolar affinity, modulating ion channels and neuroprotection .
- Abiraterone N-Oxide Sulfate inhibits CYP17A1, a key enzyme in androgen synthesis, but lacks the deuterium-enhanced metabolic stability of the target compound .
Analytical Chemistry
- The deuterated compound achieves >95% isotopic purity (HRMS-confirmed) and is critical for LC-MS/MS quantification of endogenous DHEAS in plasma, reducing matrix interference .
Metabolic Studies
Biological Activity
The compound sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate represents a unique class of steroid derivatives with potential therapeutic applications. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has a complex steroidal structure characterized by multiple chiral centers and a sulfate group. The molecular formula can be detailed as follows:
| Property | Value |
|---|---|
| Molecular Weight | 368.5 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate various neurotransmitter systems and may exert its effects through the inhibition of excitotoxic pathways associated with conditions such as traumatic brain injury and neurodegenerative diseases.
Neuroprotective Effects
A study published in Frontiers in Pharmacology demonstrated that related compounds within this steroid class significantly reduce neuronal damage in models of ischemia and excitotoxicity. Specifically:
- In Vivo Studies : Compounds similar to sodium sulfate were found to ameliorate neuronal damage in rat models subjected to NMDA-induced lesions.
- Behavioral Assessments : These compounds improved performance in cognitive tasks linked to hippocampal function.
Cytotoxicity Assessment
In vitro assessments using cell lines such as HEK293 and HepG2 have indicated that while some derivatives show low cytotoxicity (IC50 values > 200 μM), others exhibit significant hepatotoxic effects at lower concentrations (IC50 values around 4.0 μM) .
Case Studies
- Traumatic Brain Injury : In a controlled study involving rats with induced traumatic brain injury (TBI), administration of sodium sulfate resulted in a marked reduction in behavioral deficits compared to control groups.
- Alzheimer's Disease Models : In transgenic mouse models for Alzheimer's disease, treatment with sodium sulfate derivatives showed decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
Summary of Findings
The biological activity of this compound suggests promising therapeutic potential for neuroprotection and cognitive enhancement. Its ability to modulate neurotransmitter systems and mitigate neuronal damage positions it as a candidate for further pharmacological development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
